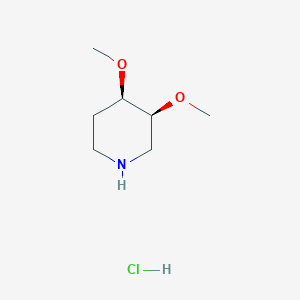

(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride

描述

(3S,4R)-3,4-Dimethoxypiperidine hydrochloride is a piperidine derivative characterized by methoxy (-OCH₃) groups at the 3S and 4R positions of the six-membered ring, with a hydrochloride counterion. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as neurotransmitter receptors. The stereochemistry (3S,4R) and methoxy substituents influence its physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

(3S,4R)-3,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-3-4-8-5-7(6)10-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTKIOOAQBZPTG-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC[C@@H]1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride typically involves the enantioselective multistage synthesis of (3S,4R)-3-hydroxypiperidine-4-carboxylic acid, followed by key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain various analogs of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high enantioselectivity and yield.

化学反应分析

Demethylation Reactions

Methoxy groups in piperidine derivatives are susceptible to demethylation under acidic or reductive conditions. For example:

- BBr₃-mediated demethylation : Boron tribromide in dichloromethane at low temperatures (-78°C) cleaves methoxy groups to yield diols. This method is widely used for deprotection in alkaloid synthesis .

- HBr/AcOH : Hydrobromic acid in acetic acid at reflux (110–120°C) converts methoxy groups to hydroxyl groups, as demonstrated in the synthesis of 3-hydroxy-2-methyl-4-pyridone .

Table 1: Demethylation Conditions

| Reagent System | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|

| BBr₃/CH₂Cl₂ | -78°C | Diol derivative | 85–90 | |

| HBr (48%)/AcOH | 110°C | Hydroxy intermediate | 78 |

Salt Metathesis and Neutralization

The hydrochloride salt can undergo neutralization to yield the free base, enabling further functionalization:

- NaOH treatment : Aqueous sodium hydroxide (5–20%) liberates the free amine, which can be extracted with dichloromethane .

- Alternative salt formation : The free base reacts with acids (e.g., sulfuric, trifluoroacetic) to form stable salts for pharmaceutical applications .

Key Reaction:

Nucleophilic Substitution

While the compound lacks inherent leaving groups, its hydrochloride form can participate in reactions following deprotonation:

- Mitsunobu reaction : Utilized to introduce alkyl/aryl groups at the nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Acylation : Reacts with acetyl chloride or anhydrides in pyridine to form N-acyl derivatives, as seen in peptide coupling strategies .

Table 2: Substitution Reactions

| Reaction Type | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Mitsunobu alkylation | DEAD, PPh₃, ROH | 0–25°C, THF | N-Alkylpiperidine | |

| Acylation | Ac₂O, pyridine | Reflux, 4h | N-Acetylpiperidine |

Oxidation and Reduction

- Oxidation : The tertiary amine can be oxidized to an N-oxide using hydrogen peroxide in acetic acid (20–40% H₂O₂, 50–80°C) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related piperidine analogs, though the parent compound is already saturated .

Example Oxidation Pathway:

Ring Functionalization

The piperidine ring can undergo electrophilic aromatic substitution (EAS) at activated positions:

- Nitration : Mixed acid (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to methoxy substituents .

- Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, though steric hindrance from methoxy groups may limit reactivity .

Stability and Degradation

科学研究应用

(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are subject to ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substituents

Paroxetine Hydrochloride

- Structure : (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.

- Key Differences :

- Substituents : Paroxetine features a benzodioxolyloxymethyl group and a fluorophenyl ring, compared to the dimethoxy groups in the target compound.

- Pharmacology : Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety, whereas (3S,4R)-3,4-dimethoxypiperidine’s biological activity is less documented. The fluorophenyl and benzodioxole groups enhance Paroxetine’s binding to serotonin transporters .

- Physicochemical Properties :

3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride

Piperidine Derivatives with Heterocyclic Substituents

Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)

- Structure : Piperidine with a triazole substituent.

- Molecular weight (265.18 g/mol) is lower than the dimethoxy analog (molecular formula: C₈H₁₆ClNO₂; calculated MW: 193.67 g/mol + HCl) .

Pyrrolidine Analogs

cis-3,4-Dihydroxypyrrolidine Hydrochloride

- Structure : Five-membered pyrrolidine ring with hydroxyl (-OH) groups at 3S and 4R positions.

- Key Differences :

Piperidine Derivatives with Alkyl/Arylalkyl Substituents

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Piperidine with a diphenylmethoxy group.

2-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride

Data Tables

Table 1. Structural and Physicochemical Comparison

生物活性

(3S,4R)-3,4-Dimethoxypiperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, applications, and relevant research findings.

- Chemical Name : (3S,4R)-3,4-Dimethoxypiperidine hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 189.64 g/mol

Antitumor Activity

Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties. A study on similar piperidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride may also possess similar effects. For instance, compounds with structural similarities have shown efficacy against leukemia and melanoma cells .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride may influence dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as depression and anxiety. The compound's potential as a neuroprotective agent is under investigation, particularly in models of neurodegeneration .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies have shown that piperidine derivatives can modulate enzyme activity related to drug metabolism and detoxification processes. Such activities highlight the compound's potential in developing therapeutic agents targeting metabolic disorders .

Case Studies

- Antitumor Efficacy : A study conducted on a series of piperidine-based compounds revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride could be a lead compound for further development in cancer therapeutics .

- Neuroprotective Properties : In vitro assays demonstrated that compounds similar to (3S,4R)-3,4-Dimethoxypiperidine hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Applications

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.

- Agricultural Chemicals : It is being explored for use in agrochemicals to enhance crop protection and yield.

- Biochemical Research : Researchers utilize this compound for studies related to enzyme inhibition and metabolic pathways.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。